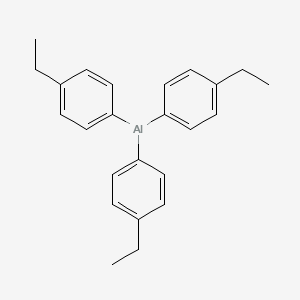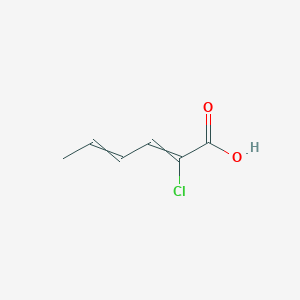
2-Chlorohexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorohexa-2,4-dienoic acid is an organic compound characterized by the presence of a chlorine atom attached to a conjugated diene system. This compound is a derivative of sorbic acid, which is known for its antimicrobial properties. The structure of this compound includes a six-carbon chain with double bonds at the 2nd and 4th positions and a carboxylic acid group at the terminal position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorohexa-2,4-dienoic acid typically involves the chlorination of hexa-2,4-dienoic acid. This can be achieved through the reaction of hexa-2,4-dienoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chlorohexa-2,4-dienoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation Reactions: The double bonds can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Diels-Alder reactions typically require elevated temperatures and the presence of a suitable dienophile.
Oxidation: Oxidizing agents like KMnO4 or OsO4 in aqueous or organic solvents.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Addition: Formation of cyclohexene derivatives.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
2-Chlorohexa-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Chlorohexa-2,4-dienoic acid involves its interaction with biological molecules through its reactive double bonds and chlorine atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The conjugated diene system allows for resonance stabilization, making the compound more reactive towards electrophilic and nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromohexa-2,4-dienoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Sorbic acid: A parent compound with antimicrobial properties, but without the chlorine substitution.
Uniqueness
2-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
114607-25-9 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
2-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-3-4-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
ZINGPVGWKVTAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


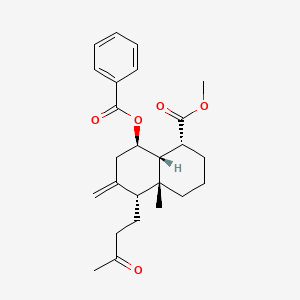
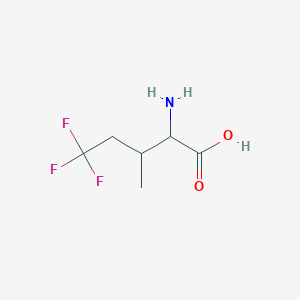


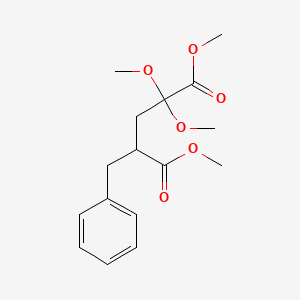
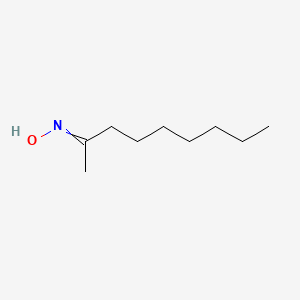
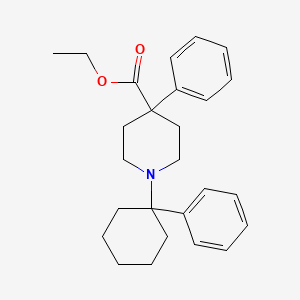
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
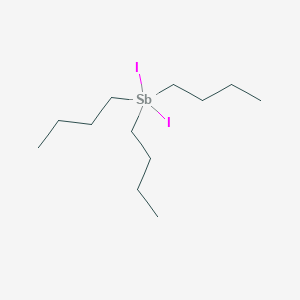
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
